N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 467.5 g/mol. The compound is characterized by its intricate structure, which incorporates multiple heterocyclic rings and functional groups, making it a subject of interest in medicinal chemistry and drug development .
This compound can be sourced from various chemical suppliers, including BenchChem and ChemSrc, which provide detailed specifications and availability for research purposes. The compound is often utilized in studies related to pharmacology and biochemistry due to its unique chemical properties.
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide falls under the category of pyrazole derivatives, which are known for their diverse biological activities. This classification highlights its relevance in the synthesis of novel therapeutic agents targeting various diseases .
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. Key methodologies may include:
Technical details regarding specific reagents, catalysts, and reaction conditions are crucial for optimizing yields and purity during synthesis but are often proprietary or vary among laboratories.
The molecular structure of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide can be represented using various chemical notation systems:
InChI=1S/C26H25N7O2/c1-16-9-10-21(18(3)11-16)32-25-20(13-29-32)26(28-15-27-25)33-23(12-19(4)31-33)30-24(34)14-35-22-8-6-5-7-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34)
This notation provides a standardized way to describe the compound's structure.
The compound's complexity rating is noted as 726, indicating a relatively intricate molecular architecture. This complexity often correlates with unique biological activities and interactions within biological systems .
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide can participate in various chemical reactions typical of pyrazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data suggests that compounds within this class may exhibit inhibitory effects on certain pathways implicated in disease processes. For instance, they may act as inhibitors of kinases or other enzymes involved in cellular signaling pathways relevant to cancer or inflammatory diseases .
The physical properties of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5 yl}-2-(2-methylphenoxy)acetamide include:
Property | Value |
---|---|
Molecular Weight | 467.5 g/mol |
Purity | Typically 95% |
Storage Conditions | Unknown (follow label instructions upon receipt) |
The chemical properties include stability under various conditions and solubility profiles that are critical for its application in biological systems. Specific solubility data may vary based on formulation but is generally assessed in common solvents such as dimethyl sulfoxide or ethanol.
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin -4 -yl]-3 -methyl -1 H -pyrazol -5 -yl}-2 -(2 -methylphenoxy)acetamide has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3